molecular formula C6H9N3O B082239 4-Pyrimidinol, 6-amino-2,5-dimethyl- CAS No. 14278-61-6

4-Pyrimidinol, 6-amino-2,5-dimethyl-

Cat. No. B082239
CAS RN: 14278-61-6
M. Wt: 139.16 g/mol
InChI Key: FTWYAOBHRPLHQG-UHFFFAOYSA-N
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Description

4-Pyrimidinol, 6-amino-2,5-dimethyl- (4-P6-ADM) is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, as well as in the preparation of functional materials. 4-P6-ADM is a heterocyclic compound that is composed of four nitrogen atoms and six carbon atoms, with a molecular weight of 170.2 g/mol. The structure of 4-P6-ADM is shown in Figure 1.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Pyrimidines, including 6-amino-2,5-dimethyl derivatives, are crucial in biology and medicine, notably for their presence in DNA bases. The structural analysis of pyrimidinol derivatives reveals complex hydrogen bonding patterns crucial for molecular recognition in pharmaceuticals. Studies have shown the importance of hydrogen bonding and molecular recognition, impacting drug action and interaction mechanisms (Rajam et al., 2017).

Synthesis and Characterization

Research has led to the synthesis and characterization of stable betainic pyrimidinaminides, expanding the knowledge on electronically or kinetically stabilized compounds. These studies contribute to the understanding of nucleophilic substitution reactions and the formation of heteroarenium salts, offering insights into new chemical properties and potential applications (Schmidt, 2002).

Antimicrobial Applications

Pyridothienopyrimidines and Pyridothienotriazines derivatives, synthesized from 6-amino-2,5-dimethyl-pyrimidinol variants, have been explored for their antimicrobial activities. These compounds have shown promising results against various microbial strains, highlighting their potential in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Analgesic and Anti-inflammatory Agents

Research into the synthesis of new thienopyrimidin derivatives from 6-amino-2,5-dimethyl-pyrimidinol has led to compounds with significant analgesic and anti-inflammatory properties. These findings suggest potential pharmaceutical applications in pain and inflammation management (Alagarsamy et al., 2007).

Molecular Electronics and Photonics

The synthesis of self-complementary betainic guanine model compounds from 6-amino-2,5-dimethyl-pyrimidinol derivatives explores their application in molecular electronics and photonics. These compounds form homo-intermolecular dimers, indicating potential for development in nanotechnology and materials science (SchmidtAndreas & KindermannMarkus Karl, 2001).

Safety and Hazards

The safety data sheet for a similar compound, “2-Amino-5,6-dimethyl-1H-pyrimidin-4-one”, indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

4-amino-2,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWYAOBHRPLHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162177
Record name 4-Pyrimidinol, 6-amino-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14278-61-6
Record name 4-Pyrimidinol, 6-amino-2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 6-amino-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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